molecular formula C17H14N4O2 B6541403 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide CAS No. 1058422-60-8

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide

Cat. No. B6541403
CAS RN: 1058422-60-8
M. Wt: 306.32 g/mol
InChI Key: XMUOTIGVVDFZBV-UHFFFAOYSA-N
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide (OPPPA) is a pyrimidine-based drug that has been studied extensively for its potential therapeutic applications. OPPPA is a small molecule that has a variety of advantages over traditional drugs, including its low cost, low toxicity, and high efficacy. OPPPA has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied extensively for its potential therapeutic applications. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects.

Mechanism of Action

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act through several mechanisms. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also believed to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of the folate cofactor. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also believed to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to have a variety of biochemical and physiological effects. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been found to inhibit the activity of the enzyme DHFR, which is involved in the production of the folate cofactor. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has also been found to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter GABA.

Advantages and Limitations for Lab Experiments

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has several advantages for laboratory experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is a small molecule, which makes it easy to synthesize and use in experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is also relatively inexpensive, and has low toxicity. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various drugs.
However, there are also some limitations for using 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide in laboratory experiments. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is not a very stable molecule, and can easily degrade over time. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is rapidly metabolized by the body, making it difficult to study its effects in vivo.

Future Directions

There are a variety of potential future directions for the study of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied further for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could also be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects. Finally, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide could be studied further for its potential applications in drug delivery, as a potential prodrug, or as a potential drug-targeting agent.

Synthesis Methods

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. Other methods, such as the Knoevenagel condensation, the Michael addition, and the Stetter reaction, have also been used to synthesize 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide.

properties

IUPAC Name

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(20-14-6-8-18-9-7-14)11-21-12-19-15(10-17(21)23)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOTIGVVDFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

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